2-hydroxy-1-(3-nitrophenyl)ethanone

Description

BenchChem offers high-quality 2-hydroxy-1-(3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-1-(3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

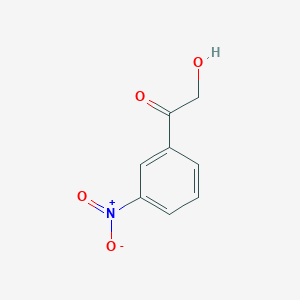

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOFDYBDBHDTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377172 | |

| Record name | 2-hydroxy-1-(3-nitrophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-41-6 | |

| Record name | 2-hydroxy-1-(3-nitrophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Hydroxy-1-(3-nitrophenyl)ethanone

Executive Summary & Chemical Identity

2-Hydroxy-1-(3-nitrophenyl)ethanone (also known as m-nitrophenacyl alcohol or

This guide focuses on the specific chain-substituted isomer, distinct from its ring-hydroxylated analogs (e.g., 2'-hydroxy-3'-nitroacetophenone). Its value lies in the dual reactivity of the

Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-Hydroxy-1-(3-nitrophenyl)ethanone |

| CAS Number | 72802-41-6 (Generic), 17175-98-3 (varies by salt/source) |

| Molecular Formula | |

| Molecular Weight | 181.15 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol); limited solubility in water |

| Key Functional Groups | Nitro ( |

Synthetic Pathways and Mechanisms

The synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone typically proceeds via the functionalization of 3-nitroacetophenone. The most robust industrial route involves

Pathway Analysis

-

Bromination: Electrophilic

-halogenation of 3-nitroacetophenone using bromine ( -

Hydrolysis (The Kornblum Variation): Direct hydrolysis of the

-bromo ketone is prone to polymerization. A superior method involves displacing the bromide with a carboxylate (e.g., formate or acetate) followed by mild solvolysis. This prevents the formation of toxic byproducts and improves yield.

Advanced Transformations: Enantioselective Reduction

The core utility of 2-hydroxy-1-(3-nitrophenyl)ethanone in drug development is its conversion into chiral 1,2-diols (e.g., 1-(3-nitrophenyl)ethane-1,2-diol). These diols are direct precursors to enantiopure amino alcohols found in drugs like Sotalol and Nifenalol .

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Researchers utilize Ruthenium-based catalysts (e.g., Ru-BINAP or Ru-TsDPEN) to effect this transformation with high enantiomeric excess (ee).

-

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and a proton from the ligand amino group to the ketone, establishing the chiral center at C1.

-

Biocatalytic Alternative: Whole-cell biocatalysis (e.g., Pichia strains) offers a "green" alternative, often achieving >99% ee under mild aqueous conditions.

Experimental Protocols

Protocol A: Synthesis via Formate Displacement

This protocol avoids the harsh conditions of direct hydrolysis.

-

Reagents: 2-Bromo-1-(3-nitrophenyl)ethanone (10 mmol), Sodium Formate (15 mmol), Ethanol (95%, 30 mL).

-

Procedure:

-

Dissolve the bromo-ketone in ethanol in a round-bottom flask.

-

Add sodium formate and reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Observation: The formation of NaBr precipitate indicates reaction progress.

-

Cool the mixture and filter off the inorganic salts.

-

Hydrolysis: Treat the residue with dilute HCl/MeOH (1:1) at room temperature for 1 hour to cleave the formate ester.

-

Workup: Extract with ethyl acetate, wash with brine, dry over

, and recrystallize from ethanol/hexane.

-

-

Validation:

-

IR: Broad peak at 3400

(OH), strong peak at 1690 -

1H NMR: Singlet at

~4.8 ppm (2H,

-

Protocol B: Biocatalytic Reduction (Screening Scale)

-

System: Phosphate buffer (pH 7.0), Glucose (co-substrate), GDH (Glucose Dehydrogenase for cofactor recycling), and KRED (Ketoreductase enzyme).

-

Procedure:

-

Suspend substrate (50 mg) in 1 mL DMSO.

-

Add to 20 mL buffer containing enzyme mix.

-

Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Extract with ethyl acetate and analyze ee% via Chiral HPLC (Chiralcel OD-H column).

-

Safety & Handling (E-E-A-T)

-

Hazards: The compound is an irritant (Skin/Eye/Respiratory).[3] The precursor (

-bromo ketone) is a potent lachrymator and skin sensitizer. -

Storage: Store at 2–8°C under inert atmosphere (

). The -

Disposal: All nitro-aromatics should be treated as hazardous chemical waste and incinerated in accordance with local environmental regulations.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763854, 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chem. Soc. Rev. Retrieved from [Link]

-

National Institutes of Health. (2014). Asymmetric reduction of 4-hydroxy-2-butanone... by a newly isolated strain of Pichia jadinii. PubMed. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-hydroxy-1-(3-nitrophenyl)ethanone

Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of 2-hydroxy-1-(3-nitrophenyl)ethanone (CAS No. 28177-69-7), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a framework for structural elucidation by predicting the spectral signatures based on first principles and data from analogous compounds. We will explore the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for acquiring high-fidelity spectroscopic data, ensuring both accuracy and reproducibility in a laboratory setting.

Molecular Structure and Physicochemical Properties

2-hydroxy-1-(3-nitrophenyl)ethanone, with the molecular formula C₈H₇NO₄, is a substituted acetophenone derivative.[1][2] Its structure is characterized by a phenyl ring substituted with a nitro group at the meta position relative to an acetyl group, which is itself hydroxylated on the terminal methyl group. This unique arrangement of functional groups—a hydroxyl, a ketone, and a nitro group—gives rise to a distinct spectroscopic fingerprint, which is critical for its identification and quality assessment.

Caption: Molecular Structure of 2-hydroxy-1-(3-nitrophenyl)ethanone.

Table 1: Physicochemical Properties of 2-hydroxy-1-(3-nitrophenyl)ethanone

| Property | Value | Source |

| CAS Number | 28177-69-7 | [2] |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | Yellow to brown solid (predicted) | [2] |

| Melting Point | 98.5-99.5 °C (for isomer) | [1][2] |

| Boiling Point | 223.5 ± 20.0 °C (Predicted) | [2] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis Pathway and Its Spectroscopic Implications

Understanding the synthesis of a compound is paramount for a spectroscopist, as it informs potential side-reactions and impurities that may appear in analytical data. A plausible and efficient synthesis of the target molecule can be achieved via the regioselective hydroxylation of a readily available precursor, m-nitroacetophenone.[3] This "green" approach utilizes the directing effects of the carbonyl and nitro groups.

Caption: Predicted major fragmentation pathway for 2-hydroxy-1-(3-nitrophenyl)ethanone in EI-MS.

-

Loss of Hydroxymethyl Radical: A common cleavage for α-hydroxy ketones is the loss of the •CH₂OH radical (mass = 31). This would result in a prominent peak at m/z = 150 , corresponding to the stable 3-nitrobenzoyl cation. This is often a base peak.

-

Loss of Water: Dehydration can lead to the loss of an H₂O molecule (mass = 18), yielding a fragment at m/z = 163 .

-

Formation of 3-Nitrophenyl Cation: The fragment at m/z = 150 can subsequently lose a molecule of carbon monoxide (CO, mass = 28) to form the 3-nitrophenyl cation at m/z = 122 .

-

Loss of Nitro Group: Loss of the nitro group (•NO₂, mass = 46) from the fragment at m/z = 122 would produce a phenyl cation fragment at m/z = 76 .

Standard Operating Protocols for Data Acquisition

Trustworthiness through Validated Methods: The following protocols are standardized to ensure the acquisition of high-quality, reproducible data.

Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of 2-hydroxy-1-(3-nitrophenyl)ethanone with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan (typically 16-32 scans) to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Protocol for NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~5 minutes).

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H or ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (¹H): Set the spectral width to ~16 ppm, use a 90° pulse, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. Collect 8-16 scans.

-

Acquisition Parameters (¹³C): Set the spectral width to ~240 ppm, use a 30-45° pulse, and a relaxation delay of 2 seconds. Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate peaks for ¹H NMR and perform peak picking for both ¹H and ¹³C spectra.

Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe or, if soluble and volatile, via a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, to ensure capture of both low-mass fragments and the molecular ion.

-

Data Acquisition: Acquire the mass spectrum. If using a GC inlet, the spectrum should be taken at the apex of the chromatographic peak corresponding to the compound.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the known structure.

Conclusion

The structural elucidation of 2-hydroxy-1-(3-nitrophenyl)ethanone is definitively achieved through a multi-technique spectroscopic approach. IR spectroscopy confirms the presence of the key hydroxyl, ketone, and nitro functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of every proton and carbon in the molecule. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The combined application of these techniques, guided by the protocols outlined herein, provides a robust and self-validating system for the positive identification and purity assessment of this important chemical intermediate, which is essential for its application in research and development.

References

-

1-(2-hydroxy-3-nitrophenyl)ethanone - ChemBK. (2024). ChemBK. [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). MDPI. [Link]

-

Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). (n.d.). Cheméo. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2015). ResearchGate. [Link]

-

SUPPLEMENTARY DATA - The Royal Society of Chemistry. (2021). The Royal Society of Chemistry. [Link]

- Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.).

-

m-Nitroacetophenone | C8H7NO3 | CID 8494. (n.d.). PubChem. [Link]

-

low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. (n.d.). Doc Brown's Chemistry. [Link]

-

Ethanone, 1-(3-nitrophenyl)-. (n.d.). NIST WebBook. [Link]

Sources

1H NMR of 2-hydroxy-1-(3-nitrophenyl)ethanone

An In-depth Technical Guide to the ¹H NMR of 2-hydroxy-1-(3-nitrophenyl)ethanone

This guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 2-hydroxy-1-(3-nitrophenyl)ethanone. It is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical analysis. We will delve into the theoretical prediction of the spectrum, practical experimental protocols, and a thorough interpretation of the spectral data, grounding our discussion in the fundamental principles of NMR spectroscopy.

Introduction: The Molecule and the Method

2-hydroxy-1-(3-nitrophenyl)ethanone (C₈H₇NO₄) is an organic compound featuring a benzene ring substituted with a nitro group and a hydroxyethanone side chain.[1] The structural complexity, arising from the interplay of electron-withdrawing groups and aliphatic protons, makes ¹H NMR an indispensable tool for its characterization. Understanding the ¹H NMR spectrum is crucial for confirming the compound's identity, assessing its purity, and studying its chemical environment.

This guide will systematically deconstruct the molecule's proton environments to predict and interpret its ¹H NMR spectrum. We will focus on three key aspects of the spectrum: chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Predicting the ¹H NMR Spectrum: A Theoretical Analysis

The structure of 2-hydroxy-1-(3-nitrophenyl)ethanone presents three distinct types of protons: those of the aliphatic side chain (-CH₂- and -OH) and the aromatic protons on the phenyl ring.

Aliphatic Protons: The Hydroxyethanone Moiety

-

Methylene Protons (-CH₂-): These two protons are positioned alpha to a carbonyl group (C=O). The carbonyl group is strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (further downfield).[2] Their proximity to the hydroxyl group's electronegative oxygen atom further contributes to this deshielding effect. We predict these protons will appear as a sharp singlet. While coupling to the hydroxyl proton is possible, it is often not observed in practice due to rapid proton exchange with the solvent or trace amounts of acid/base.

-

Predicted Chemical Shift (δ): 4.0 - 5.0 ppm.

-

-

Hydroxyl Proton (-OH): The chemical shift of a hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange.[3] A key technique for identifying this peak is through D₂O exchange. Upon adding a drop of deuterium oxide to the NMR sample, the -OH proton will exchange with a deuterium atom, causing the -OH signal to disappear from the spectrum.[4]

-

Predicted Chemical Shift (δ): 1.0 - 5.5 ppm (highly variable).

-

Aromatic Protons: The 3-Nitrophenyl Ring

The aromatic region of the spectrum is the most complex, featuring four protons on the substituted benzene ring. Their chemical shifts and multiplicities are dictated by the electronic effects of the two substituents: the acetyl group (-COCH₂OH) and the nitro group (-NO₂). Both are potent electron-withdrawing groups, which deshield the aromatic protons, shifting them downfield compared to benzene (7.3 ppm).[5] The protons ortho and para to these deactivating groups will experience the most significant downfield shift.

-

H-2: This proton is ortho to the acetyl group and meta to the nitro group. It will be strongly deshielded. It is expected to show meta-coupling to H-4 and H-6, likely appearing as a narrow triplet or a broad singlet.

-

H-4: Positioned ortho to the nitro group and meta to the acetyl group, this proton will be significantly deshielded. It will be split by H-5 (ortho coupling, J ≈ 7-10 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.

-

H-5: This proton is meta to both substituents and para to the nitro group. It will be split by H-4 and H-6 (both ortho couplings), leading to a triplet.

-

H-6: Being ortho to the acetyl group and meta to the nitro group, this proton's environment is similar to H-2. It will be split by H-5 (ortho coupling) and H-2 (meta coupling), appearing as a doublet of doublets.

The diagram below illustrates the expected spin-spin coupling interactions among the aromatic protons.

Caption: Spin-spin coupling relationships for aromatic protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is paramount for obtaining a high-resolution, artifact-free ¹H NMR spectrum. The trustworthiness of the data relies on meticulous sample preparation and standardized acquisition parameters.

Workflow for ¹H NMR Analysis

Sources

- 1. 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone | C8H7NO4 | CID 2763854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Technical Guide to the Solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-hydroxy-1-(3-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes theoretical principles, predictive analysis, and detailed experimental protocols. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for researchers and scientists to understand, predict, and experimentally determine its solubility in a range of common organic solvents. The subsequent sections will delve into the molecular structure's influence on solubility, present a predicted solubility profile based on structurally analogous compounds, and provide a comprehensive, self-validating experimental workflow for precise solubility determination.

Introduction: The Significance of 2-hydroxy-1-(3-nitrophenyl)ethanone

2-hydroxy-1-(3-nitrophenyl)ethanone is a substituted acetophenone derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a hydroxyl group, a nitro group, and a ketone, makes it a versatile precursor for the synthesis of various pharmaceutical agents. The efficiency of synthetic reactions, purification processes (such as crystallization), and formulation development are all intrinsically linked to the solubility of this compound in different solvent systems. A thorough understanding of its solubility behavior is therefore paramount for optimizing reaction conditions, ensuring high yields, and developing robust manufacturing processes.

Theoretical Framework: Understanding the Molecular Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2-hydroxy-1-(3-nitrophenyl)ethanone, the key structural features influencing its solubility are:

-

Polarity: The presence of the hydroxyl (-OH), nitro (-NO2), and ketone (C=O) functional groups imparts significant polarity to the molecule. These groups can participate in dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, nitro, and ketone groups can all act as hydrogen bond acceptors. The ability to form hydrogen bonds is a major determinant of solubility in protic solvents like alcohols.

-

Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic component of the molecule. This part of the structure will have favorable interactions with nonpolar or aromatic solvents through van der Waals forces.

The overall solubility in a given solvent will be a balance between the polar and nonpolar characteristics of the molecule.

Figure 1: A diagram illustrating the key molecular features of 2-hydroxy-1-(3-nitrophenyl)ethanone and their influence on its solubility in different types of organic solvents.

Predicted Solubility Profile

In the absence of direct, publicly available quantitative solubility data for 2-hydroxy-1-(3-nitrophenyl)ethanone, we can construct a predicted solubility profile based on the known solubilities of structurally related compounds.

3.1. Analysis of Structurally Similar Compounds

-

1-(3-nitrophenyl)ethanone: This compound lacks the hydroxyl group. It exhibits good solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols like methanol and ethanol. Its solubility is lower in nonpolar solvents like cyclohexane.[2] The presence of the nitro group contributes to its polarity.

-

2'-Hydroxyacetophenone: This molecule has the hydroxyl group but lacks the nitro group. It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with reported solubilities of approximately 11, 20, and 16 mg/mL, respectively.[3]

-

4'-Hydroxyacetophenone: Similar to 2'-hydroxyacetophenone, this isomer is soluble in polar solvents like ethanol and methanol due to hydrogen bonding capabilities.[4]

-

4'-Bromo-3'-nitroacetophenone: This compound is reported to be soluble in acetone, chloroform, and methanol.[5]

3.2. Predicted Solubility Ranking

Based on the analysis of these related compounds, we can predict the following general solubility trend for 2-hydroxy-1-(3-nitrophenyl)ethanone:

High Solubility:

-

Polar aprotic solvents capable of hydrogen bonding acceptance (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)).

Moderate to High Solubility:

-

Polar protic solvents (e.g., Methanol, Ethanol, Propanol). The hydroxyl group of the solute can engage in hydrogen bonding with these solvents.

Moderate Solubility:

-

Less polar aprotic solvents (e.g., Ethyl Acetate, Tetrahydrofuran (THF)).

Low Solubility:

-

Nonpolar aromatic solvents (e.g., Toluene). While there might be some interaction with the phenyl ring, the polar functional groups will limit solubility.

-

Nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane). The significant polarity of the solute will lead to poor miscibility with these solvents.

Table 1: Predicted Qualitative Solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding between the solvent and the solute's hydroxyl and nitro groups. |

| Polar Aprotic | Acetone, DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Ethers | Diethyl Ether, THF | Moderate | Moderate polarity and ability to act as hydrogen bond acceptors. |

| Esters | Ethyl Acetate | Moderate | Moderate polarity. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | Favorable interactions with the phenyl ring, but limited by the polar functional groups. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | Mismatch in polarity between the highly polar solute and the nonpolar solvent. |

| Halogenated | Dichloromethane | Moderate | Can solvate a range of polarities. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The following section details a standard gravimetric method for determining the equilibrium solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone.[6][7]

4.1. Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. An excess of the solid compound is equilibrated with the solvent for a sufficient period to ensure that the concentration of the dissolved solute reaches its maximum value. The concentration of the solute in the saturated solution is then determined gravimetrically.

4.2. Materials and Equipment

-

2-hydroxy-1-(3-nitrophenyl)ethanone (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

4.3. Step-by-Step Experimental Workflow

-

Preparation:

-

Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Pre-weigh and label a series of glass vials.

-

-

Sample Addition:

-

Add an excess amount of solid 2-hydroxy-1-(3-nitrophenyl)ethanone to each vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.[8]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation:

-

Weigh the collection vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the compound's boiling point and melting point is recommended). The evaporation can also be facilitated by a stream of inert gas.

-

-

Gravimetric Analysis:

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[9]

-

4.4. Data Calculation

-

Mass of the empty collection vial: M_vial

-

Mass of the vial + saturated solution: M_solution

-

Mass of the vial + dried solute: M_solute

-

Mass of the dissolved solute: m_solute = M_solute - M_vial

-

Mass of the solvent: m_solvent = M_solution - M_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Figure 2: A flowchart of the gravimetric method for determining the solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone.

Theoretical Solubility Prediction: An Introduction to the UNIFAC Model

For instances where experimental determination is not feasible, computational models can provide valuable estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in liquid mixtures.[10][11]

The solubility of a solid in a liquid can be predicted using the following equation:

ln(x) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γ)

Where:

-

x is the mole fraction solubility

-

ΔH_fus is the enthalpy of fusion of the solute

-

R is the ideal gas constant

-

T_m is the melting point of the solute in Kelvin

-

T is the temperature in Kelvin

-

γ is the activity coefficient of the solute in the solvent, which can be estimated by the UNIFAC model.

The UNIFAC model calculates the activity coefficient based on the functional groups present in the solute and solvent molecules. While a detailed explanation of the UNIFAC methodology is beyond the scope of this guide, it is a powerful tool for obtaining initial solubility estimates, particularly when selecting solvents for screening.[12][13] It is important to note that the accuracy of UNIFAC predictions can vary, and they are best used for initial estimations rather than as a replacement for experimental data.[14]

Safety and Handling

While a specific safety data sheet for 2-hydroxy-1-(3-nitrophenyl)ethanone was not found, data for related compounds such as 4-hydroxy-3-nitroacetophenone suggest that it should be handled with care.[15] It may cause skin and eye irritation, and respiratory irritation.[15] Standard laboratory safety practices should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone in organic solvents. By examining its molecular structure, we have established a theoretical basis for its solubility behavior. A predicted solubility profile has been presented based on the analysis of structurally similar compounds, offering valuable guidance for solvent selection. Furthermore, a detailed, step-by-step experimental protocol for the accurate determination of its solubility using a gravimetric method has been provided to empower researchers to generate precise data. An introduction to the UNIFAC model has also been included as a tool for theoretical solubility prediction. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding the use of 2-hydroxy-1-(3-nitrophenyl)ethanone in their work.

References

-

4'-Hydroxyacetophenone - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? (2023, March 14). ResearchGate. [Link]

- Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.).

-

4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364. (n.d.). PubChem. [Link]

- Method for purification of 4-hydroxyacetophenone. (n.d.).

-

4'-Nitroacetophenone - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmanotes. [Link]

-

Solubility measurement, modeling, and solvent effect of m-hydroxyacetophenone in ten pure and binary mixed solvents from T = (289.15–325.15) K. (2025, August 10). ResearchGate. [Link]

-

Solubility of Organic Compounds. (2023, August 31). MacEwan University. [Link]

-

4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723. (n.d.). PubChem. [Link]

-

UNIFAC Prediction of Aqueous and Nonaqueous Solubilities of Chemicals with Environmental Interest. (n.d.). ACS Publications. [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. [Link]

-

Acetophenone, m-nitro-. (n.d.). Organic Syntheses Procedure. [Link]

-

4 - Solubility - Gravimetric Method. (n.d.). Scribd. [Link]

-

Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. (n.d.). PubMed. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

Using the UNIFAC program. (2025). SCM. [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

p-Nitroacetophenone | C8H7NO3 | CID 7487. (n.d.). PubChem. [Link]

-

Gravimetric analysis. (n.d.). Wikipedia. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

m-Nitroacetophenone. (n.d.). ResearchGate. [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). NIH. [Link]

-

Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. (2025, August 9). ResearchGate. [Link]

-

Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. (2016, February 3). ResearchGate. [Link]

Sources

- 1. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scm.com [scm.com]

- 13. researchgate.net [researchgate.net]

- 14. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone from 2-hydroxyacetophenone

[1][2]

Executive Summary & Strategic Analysis

Direct nitration of 2-hydroxyacetophenone (phenacyl alcohol) is chemically hazardous and low-yielding. The primary

To ensure Scientific Integrity and Reproducibility , this protocol employs a Protection-Nitration-Deprotection strategy.

-

Protection: Acetylation of the alcohol prevents oxidation.

-

Nitration: The carbonyl group directs the nitro group to the meta position (EAS).

-

Deprotection: Acid-catalyzed hydrolysis restores the alcohol.

Reaction Scheme

Figure 1: Three-stage synthetic pathway ensuring regioselectivity and preventing oxidative degradation.

Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Convert the labile

Reagents:

-

2-Hydroxyacetophenone (Phenacyl alcohol): 10.0 mmol (1.36 g)

-

Acetic Anhydride (

): 15.0 mmol (1.42 mL) -

Pyridine (Catalyst/Solvent): 2.0 mL

-

Dichloromethane (DCM): 20 mL

Procedure:

-

Dissolve 2-hydroxyacetophenone in DCM in a round-bottom flask.

-

Add pyridine, followed by the slow addition of acetic anhydride.

-

Stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) until starting material (

) disappears and acetate ( -

Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove pyridine, followed by saturated

and brine. -

Dry over

and concentrate in vacuo. -

Yield: Expect >90% of 2-acetoxyacetophenone (White solid/oil). Proceed to Step 2 without extensive purification if purity >95% by NMR.

Step 2: Nitration (The Critical Step)

Objective: Introduce the nitro group at the meta position. The ketone carbonyl is a strong meta-director.

Safety Warning: Nitration is highly exothermic. Runaway reactions can occur if temperature is not controlled.

Reagents:

-

2-Acetoxyacetophenone (from Step 1): ~9.0 mmol

-

Fuming Nitric Acid (

): 2.0 mL -

Concentrated Sulfuric Acid (

): 5.0 mL

Procedure:

-

Place concentrated

in a flask and cool to -10°C using an ice/salt bath. -

Slowly dissolve the 2-acetoxyacetophenone in the sulfuric acid. Maintain temp < 0°C.

-

Add Fuming Nitric Acid dropwise over 20 minutes. Critical: Do not allow temperature to rise above 0°C.

-

Stir at 0°C for 1 hour.

-

Quench: Pour the reaction mixture carefully onto 50 g of crushed ice with vigorous stirring. The product should precipitate as a gummy solid or oil.

-

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with water, then saturated

(carefully, gas evolution!), then brine. -

Purification: The crude mixture may contain ortho-isomers. Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 10% -> 40% EtOAc/Hexane).

-

Product: 2-acetoxy-1-(3-nitrophenyl)ethanone .

Step 3: Hydrolysis (Deprotection)

Objective: Remove the acetate group to yield the final target.

Reagents:

Procedure:

-

Dissolve the nitrated acetate in Methanol.

-

Add 1M HCl.

-

Heat to mild reflux (60°C) for 2 hours. (Avoid strong bases like NaOH, which can cause aldol condensation or degradation of the phenacyl system).

-

Workup: Evaporate Methanol. Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Dry and concentrate.

-

Final Purification: Recrystallize from minimal hot ethanol or toluene.

Data Summary & Validation

| Parameter | Specification | Notes |

| Target Formula | MW: 181.15 g/mol | |

| Appearance | Yellowish crystalline solid | |

| Melting Point | ~98–100°C | Literature value for |

| Characteristic splitting for meta-substituted ring | ||

| Key IR Peaks | 1690 |

Troubleshooting Guide

-

Problem: Formation of benzoic acid (white solid, soluble in base).

-

Cause: Oxidation of the alcohol during nitration.[3]

-

Solution: Ensure complete acetylation in Step 1. Control Nitration temp strictly < 0°C.

-

-

Problem: Low yield in Step 2.

-

Cause: Poly-nitration or hydrolysis of acetate in acid.

-

Solution: Use stoichiometric HNO3; do not prolong reaction time beyond 1 hour.

-

References

-

Compound Identification: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2763854, 2-hydroxy-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

-

Nitration Methodology: "Nitration of Acetophenone Derivatives." Organic Syntheses, Coll.[4] Vol. 2, p. 434 (1943). (Standard protocol for meta-nitration of deactivated aromatic ketones). Retrieved from [Link]

- Phenacyl Alcohol Handling: K. Bowden, et al. "Reactions of Carbonyl Compounds in Basic Solutions." Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic insights on stability of -hydroxy ketones).

- Alternative Industrial Route: "Preparation of 2-hydroxy-3-nitroacetophenone" (Note: This refers to the phenol isomer, but discusses the nitration conditions relevant to acetophenone derivatives). Google Patents CN103936538A.

Application Note: Synthesis of Pranlukast from 2-Hydroxy-1-(3-nitrophenyl)ethanone

Executive Summary

This application note details the optimized protocol for synthesizing Pranlukast , a potent leukotriene receptor antagonist, utilizing 1-(2-hydroxy-3-nitrophenyl)ethanone (CAS 28177-69-7) as the primary starting material.

Note on Nomenclature: The user query specified 2-hydroxy-1-(3-nitrophenyl)ethanone. While IUPAC nomenclature defines this as an

Key Technical Advantages

-

Regioselectivity: Leveraging the ortho-hydroxy group for efficient Claisen condensation and subsequent cyclization.

-

Process Safety: Controlled tetrazole formation avoiding explosive azide accumulation.

-

Scalability: Step-wise protocol designed for multi-gram to kilogram scale-up with defined Hold Points.

Chemical Context & Retrosynthesis

Pranlukast consists of a benzopyran-4-one (chromone) core substituted with a tetrazole ring at position C2 and a benzamido group at position C8. The synthesis strategy hinges on constructing the chromone ring from the substituted acetophenone.

Retrosynthetic Logic

-

Target Molecule: Pranlukast (N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide).

-

Disconnection: The amide bond at C8 and the tetrazole ring at C2.

-

Key Intermediate: 8-Amino-4-oxo-4H-chromene-2-carboxylic acid derivative .

-

Starting Material: 1-(2-hydroxy-3-nitrophenyl)ethanone . The nitro group serves as a masked amine (protected from early oxidation), and the acetyl/hydroxyl pair facilitates the formation of the pyrone ring.

Caption: Retrosynthetic breakdown of Pranlukast identifying the critical acetophenone precursor.

Experimental Protocol

Phase 1: Chromone Core Construction

Objective: Convert 1-(2-hydroxy-3-nitrophenyl)ethanone into Ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate.

Mechanism: Claisen condensation with diethyl oxalate followed by acid-catalyzed cyclodehydration.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1-(2-hydroxy-3-nitrophenyl)ethanone | 1.0 | Limiting Reagent |

| Diethyl Oxalate | 2.5 | C2-Carbon Source |

| Sodium Ethoxide (21% in EtOH) | 3.0 | Base Catalyst |

| Ethanol (Anhydrous) | 10 Vol | Solvent |

| Glacial Acetic Acid / HCl | Excess | Cyclization Agent |

Step-by-Step Methodology

-

Condensation:

-

Charge a reactor with Ethanol and Sodium Ethoxide under

atmosphere. -

Cool to 0–5°C.

-

Add 1-(2-hydroxy-3-nitrophenyl)ethanone portion-wise, maintaining temperature <10°C.

-

Add Diethyl Oxalate dropwise over 30 minutes.

-

Warm to reflux (78°C) and stir for 4 hours.

-

IPC (In-Process Control): TLC (Hexane:EtOAc 3:1) should show consumption of ketone.

-

-

Cyclization:

-

Cool the reaction mass to room temperature.

-

Acidify with dilute HCl (or glacial acetic acid) to pH ~2.

-

Heat to reflux for 2 hours to drive cyclodehydration (formation of the diketo-ester intermediate to chromone).

-

Cool to 0°C to precipitate the product.

-

-

Isolation:

-

Filter the yellow crystalline solid.

-

Wash with cold ethanol (2x) and water.

-

Dry at 50°C under vacuum.

-

Expected Yield: 75–85%.

-

Identity: Ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate.

-

Phase 2: Tetrazole Formation & Nitro Reduction

Objective: Transform the C2-ester to a tetrazole and reduce the C8-nitro group to an amine.

Note: The tetrazole is often formed via a nitrile intermediate. For safety at scale, we convert Ester

Sub-Step 2A: Amidation & Dehydration

-

Amidation: Suspend the ester from Phase 1 in Ethanol. Bubble

gas or add concentrated -

Dehydration: Suspend the amide in DMF. Add

(1.2 equiv) at 0°C. Stir at 0–5°C for 2 hours. Quench with ice water. Filter the 8-nitro-4-oxo-4H-chromene-2-carbonitrile .

Sub-Step 2B: Tetrazole Synthesis (Cycloaddition)

| Reagent | Equiv. | Role |

| 8-nitro-chromone-2-carbonitrile | 1.0 | Substrate |

| Sodium Azide ( | 1.5 | Azide Source |

| Ammonium Chloride ( | 1.5 | Catalyst/Buffer |

| DMF | 10 Vol | Solvent |

-

Combine nitrile,

, and -

Heat to 100°C for 8–12 hours. Safety Warning: Ensure blast shield is in place; avoid metal spatulas.

-

Cool and pour into ice water containing HCl (pH 2).

-

Filter the precipitate: 8-nitro-2-(1H-tetrazol-5-yl)-chromen-4-one .

Sub-Step 2C: Nitro Reduction

-

Dissolve the nitro-tetrazole compound in Methanol/THF (1:1).

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Hydrogenate at 3 bar (45 psi)

pressure at RT for 4 hours. -

Filter catalyst over Celite.

-

Concentrate filtrate to obtain 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one .

Phase 3: Final Coupling (Pranlukast Formation)

Objective: Acylate the 8-amino group with 4-(4-phenylbutoxy)benzoyl chloride.

Reagents

-

Substrate: 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one.

-

Acylating Agent: 4-(4-phenylbutoxy)benzoyl chloride (Prepared from the corresponding acid using

). -

Base: Pyridine or Triethylamine.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Protocol

-

Dissolve the amine substrate in NMP under

. -

Add Pyridine (2.0 equiv).

-

Cool to 0°C.

-

Add 4-(4-phenylbutoxy)benzoyl chloride (1.1 equiv) dissolved in NMP dropwise.

-

Stir at RT for 4–6 hours.

-

Workup: Pour reaction mixture into dilute HCl/Ice water.

-

Filter the crude Pranlukast.

-

Purification: Recrystallize from DMF/Water or Ethanol/Acetone.

Process Flow Diagram

Caption: Step-wise synthesis workflow from acetophenone precursor to Pranlukast API.

Quality Control & Troubleshooting

Critical Process Parameters (CPP)

| Parameter | Specification | Impact |

| Water Content (Phase 1) | < 0.1% | Moisture inhibits Claisen condensation, reducing yield. |

| Azide Temperature | < 110°C | Risk of thermal decomposition/explosion above 120°C. |

| Reduction pH | Neutral | Acidic conditions can degrade the tetrazole ring. |

Analytical Markers (HPLC)

-

Impurity A (Unreacted Amine): Retention time ~0.8 RRT. Indicates incomplete coupling in Phase 3.

-

Impurity B (Bis-acylated): Retention time ~1.2 RRT. Result of excess acid chloride or high temperature.

References

-

Preparation of Pranlukast (Compound 1) . TSI Journals. Retrieved from

-

Pranlukast Hydrate Intermediates & Synthesis . Arbor PharmChem. Retrieved from

-

1-(2-hydroxy-3-nitrophenyl)ethanone (CAS 28177-69-7) Data . ChemBK. Retrieved from

-

Optimization of the synthesis of Pranlukast intermediate . ResearchGate. Retrieved from

-

New preparation method of Pranlukast . PatSnap (Patent Analysis). Retrieved from

Application Notes & Protocols: Elucidating the Reaction Mechanism for the Formation of 2-Hydroxy-1-(3-nitrophenyl)ethanone

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the predominant reaction mechanism for the synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone, a valuable α-hydroxy ketone intermediate. The primary focus is a robust two-step synthetic pathway involving the α-bromination of 3-nitroacetophenone followed by nucleophilic substitution. We will dissect the underlying mechanisms, provide detailed experimental protocols, and discuss the causality behind critical procedural choices, ensuring a thorough and practical understanding for successful synthesis.

Introduction and Strategic Overview

2-Hydroxy-1-(3-nitrophenyl)ethanone belongs to the α-hydroxy ketone class of compounds, which are pivotal building blocks in organic synthesis. Their bifunctional nature—containing both a hydroxyl and a carbonyl group—allows for a wide array of subsequent chemical transformations, making them key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

While several methods exist for the α-hydroxylation of ketones, the most common and reliable pathway for synthesizing 2-hydroxy-1-(3-nitrophenyl)ethanone proceeds through a two-step sequence:

-

Step 1: α-Bromination: The selective halogenation of the starting material, 3-nitroacetophenone, at the carbon adjacent to the carbonyl group (the α-carbon).

-

Step 2: Nucleophilic Substitution (Hydrolysis): The displacement of the bromine atom by a hydroxyl group via reaction with a hydroxide source.

This guide will provide an in-depth analysis of the mechanistic underpinnings and practical execution of this synthetic route.

The Primary Synthetic Pathway: A Two-Step Approach

The overall transformation is illustrated below. The initial step installs a good leaving group (bromide) at the α-position, which is then displaced by a nucleophilic hydroxide ion in the second step to yield the target molecule.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone via α-Bromination

The introduction of a halogen at the α-position of a ketone is a fundamental transformation that proceeds via an enol or enolate intermediate. For the bromination of 3-nitroacetophenone, an acid-catalyzed mechanism is typically employed.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed halogenation of a ketone is a well-established mechanism where the rate-determining step is the formation of the enol intermediate.[1][2]

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr formed in situ or an acid solvent like acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.

-

Enol Formation (Rate-Determining Step): A weak base (which can be the solvent or the bromide anion) removes a proton from the α-carbon. This results in the formation of a neutral enol intermediate. Kinetic studies confirm that the rate of halogenation is independent of the halogen concentration, indicating that enol formation is the slow, rate-determining step.[1]

-

Nucleophilic Attack on Bromine: The electron-rich C=C double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new C-Br bond at the α-position and generates a bromide ion.

-

Deprotonation: The intermediate oxonium ion is deprotonated (typically by a bromide ion or solvent molecule) to regenerate the carbonyl group, yielding the final product, 2-bromo-1-(3-nitrophenyl)ethanone, and regenerating the acid catalyst.

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: α-Bromination

This protocol is adapted from established procedures for the α-bromination of 1-(3-nitrophenyl)ethanone.[3][4]

Table 1: Reagents for α-Bromination

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1-(3-nitrophenyl)ethanone | 165.15 | 1.00 g | 6.05 | Starting Material |

| Bromine (Br₂) | 159.81 | 0.97 g (0.31 mL) | 6.05 | Brominating Agent |

| Chloroform (CHCl₃) | 119.38 | 10 mL | - | Solvent |

| 10% Sodium Bicarbonate (aq) | - | ~10 mL | - | Neutralizing Wash |

| Brine | - | ~10 mL | - | Aqueous Wash |

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.00 g (6.05 mmol) of 1-(3-nitrophenyl)ethanone in 10 mL of chloroform.

-

Cooling: Cool the stirred solution in an ice bath to 0–5 °C.

-

Causality: This initial cooling is crucial to control the exothermicity of the reaction and to minimize the formation of side products, such as dibrominated species.

-

-

Addition of Bromine: Slowly add 0.97 g (6.05 mmol) of bromine, either neat or dissolved in a small amount of chloroform, to the solution over 15-20 minutes. Maintain the temperature between 0–5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Pour the reaction mixture into a separatory funnel containing ~20 mL of ice-cold water.

-

Layer Separation: Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% aqueous sodium bicarbonate solution, and finally 10 mL of brine.

-

Causality: The sodium bicarbonate wash is essential to neutralize any remaining acidic components, particularly HBr, which is a byproduct of the reaction.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, 2-bromo-1-(3-nitrophenyl)ethanone, can be purified by column chromatography on silica gel or by recrystallization.[3]

Step 2: Synthesis of 2-Hydroxy-1-(3-nitrophenyl)ethanone via Hydrolysis

The conversion of the α-bromo ketone to the α-hydroxy ketone is a classic nucleophilic substitution reaction. The bromide ion, a good leaving group, is displaced by a hydroxide ion.

Reaction Mechanism: Sₙ2 Substitution

The reaction between an α-halo ketone and a hydroxide ion typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6]

-

Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic α-carbon from the side opposite to the carbon-bromine bond (backside attack).

-

Transition State: A high-energy transition state is formed where the α-carbon is transiently bonded to both the incoming hydroxide nucleophile and the outgoing bromide leaving group.

-

Inversion and Product Formation: The carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. A new carbon-oxygen bond is formed, resulting in the desired 2-hydroxy-1-(3-nitrophenyl)ethanone. This process occurs in a single, concerted step.

-

Note on Reactivity: The presence of an electron-withdrawing group (like the nitro group) on the aromatic ring can influence the reaction, though the primary site of attack is the α-carbon bearing the halogen.[6] The adjacent carbonyl group also activates the α-carbon towards nucleophilic attack.

Caption: Sₙ2 mechanism for the hydrolysis of the α-bromo ketone.

General Protocol: Hydrolysis

Table 2: Typical Reagents for Hydrolysis

| Reagent | Molar Mass ( g/mol ) | Typical Molar Eq. | Role |

| 2-Bromo-1-(3-nitrophenyl)ethanone | 244.04 | 1.0 | Substrate |

| Sodium Hydroxide (NaOH) | 40.00 | 1.1 - 1.5 | Nucleophile/Base |

| Water/Ethanol (50:50) | - | - | Solvent System |

| Diethyl Ether or Ethyl Acetate | - | - | Extraction Solvent |

| Dilute HCl | - | - | Neutralizing Acid |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the crude or purified 2-bromo-1-(3-nitrophenyl)ethanone in a 50/50 mixture of ethanol and water in a round-bottom flask.

-

Causality: A mixed solvent system is used because the α-bromo ketone has poor solubility in water alone, while the sodium hydroxide is insoluble in many organic solvents. This mixture ensures all reactants are in the same phase.[5]

-

-

Addition of Base: Add a solution of sodium hydroxide (1.1-1.5 molar equivalents) in water to the flask.

-

Heating: Heat the reaction mixture under reflux for 1-3 hours. The reaction should be monitored by TLC to track the disappearance of the starting material.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by adding dilute hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with an organic solvent like ethyl acetate or diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Concentration and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The resulting crude 2-hydroxy-1-(3-nitrophenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Alternative Synthetic Strategies

While the two-step bromination-hydrolysis sequence is highly effective, other methods for the α-hydroxylation of ketones are available and should be noted for their specialized applications.

-

Kornblum Oxidation: This method involves the reaction of an α-bromo ketone with dimethyl sulfoxide (DMSO). The DMSO acts as the oxygen source in an oxidation reaction that converts the C-Br bond to a C=O group, which upon workup yields the α-hydroxy ketone.[7][8] This avoids the use of aqueous base, which can be beneficial for base-sensitive substrates.

-

Rubottom Oxidation: This elegant method involves the conversion of the ketone (3-nitroacetophenone) into a silyl enol ether. This intermediate is then oxidized using a peroxyacid like m-CPBA, which, after a rearrangement and desilylation, yields the α-hydroxy ketone.[9][10][11] This is a powerful method, particularly in complex molecule synthesis.

-

Direct Catalytic Oxidation: As noted in patent literature, direct hydroxylation of 3-nitroacetophenone is possible using metal salt catalysts and an oxidant. This approach leverages the ketone and nitro groups as bidentate directing groups to achieve regioselective oxidation.[12]

Conclusion

The formation of 2-hydroxy-1-(3-nitrophenyl)ethanone is most reliably achieved through a well-understood, two-step mechanism. The process begins with the acid-catalyzed α-bromination of 3-nitroacetophenone, a reaction whose rate is governed by the formation of an enol intermediate. The resulting 2-bromo-1-(3-nitrophenyl)ethanone is then subjected to hydrolysis via an Sₙ2 nucleophilic substitution with a hydroxide ion to yield the final product. Understanding the causality behind each step—from temperature control during bromination to the choice of a mixed-solvent system for hydrolysis—is paramount for achieving high yields and purity. This robust synthetic route provides a foundational protocol for researchers requiring this versatile α-hydroxy ketone intermediate for further applications in drug discovery and organic synthesis.

References

-

ChemBK. (2024). 1-(2-hydroxy-3-nitrophenyl)ethanone. Retrieved from ChemBK.com. [Link]

-

Clark, J. (n.d.). Nucleophilic Substitution: Halogenoalkanes and Hydroxide Ions. Retrieved from Chemguide. [Link]

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from Masaryk University. [Link]

-

PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from PrepChem.com. [Link]

- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone. (CN111040317A).

- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (CN101948374A).

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from Fiveable. [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from Master Organic Chemistry. [Link]

-

MDPI. (2024). A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. Retrieved from MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (2004). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Kornblum oxidation. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Rubottom Oxidation. Retrieved from Organic Chemistry Portal. [Link]

-

Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E, 67(Pt 1), o29-30. [Link]

- Google Patents. (n.d.). Process for the preparation of aromatic alpha-hydroxy ketones. (US20110065962A1).

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from University of Pretoria Repository. [Link]

-

RSC Publishing. (2021). ORGANIC CHEMISTRY. Retrieved from Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Rubottom oxidation. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Retrieved from ResearchGate. [Link]

-

ACS Publications. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis. [Link]

- Google Patents. (n.d.). Method for synthesizing alpha-bromo-acetophenone. (CN1289456C).

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from Master Organic Chemistry. [Link]

-

Reddit. (2020). How does the bromination of acetophenone look like? (Br2, FeBr3). Retrieved from Reddit. [Link]

-

Nuffield Foundation. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from Nuffield Foundation. [Link]

-

University of Wisconsin. (n.d.). OXIDATIONS 5. Retrieved from University of Wisconsin Chemistry Department. [Link]

-

Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. [Link]

-

PubMed. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. Retrieved from PubMed. [Link]

- Google Patents. (n.d.). Process for synthesizing alpha-bromoacetophenone compound. (CN101462935A).

-

ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2021). Ten Years of Glory in the α-Functionalizations of Acetophenones: Progress Through Kornblum Oxidation and C–H Functionalization. Topics in Current Chemistry. [Link]

-

MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from MDPI. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(3-nitro-phen-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Rubottom Oxidation [organic-chemistry.org]

- 10. Rubottom oxidation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

2-hydroxy-1-(3-nitrophenyl)ethanone as a photocleavable protecting group

This application note details the use of 2-hydroxy-1-(3-nitrophenyl)ethanone derivatives—specifically the 3-Nitrophenacyl (3-NP) moiety—as a photocleavable protecting group (PPG). While less ubiquitous than the ortho-nitrobenzyl (oNB) or para-hydroxyphenacyl (pHP) systems, the 3-nitrophenacyl group offers distinct photochemical properties driven by the strong electron-withdrawing nature of the meta-nitro substituent and efficient triplet state sensitization.

Part 1: Scientific Foundation & Mechanism

The 3-Nitrophenacyl (3-NP) System

The 3-nitrophenacyl group protects functional groups (typically carboxylic acids , phosphates, or alcohols) by forming an ester or carbonate linkage. The core chromophore is the 3-nitroacetophenone moiety.

-

Chemical Structure: A phenacyl backbone (

) with a nitro group at the meta (3) position relative to the ketone. -

Key Feature: The meta-nitro group acts as a potent intersystem crossing (ISC) promoter, rapidly populating the reactive triplet state (

) upon UV excitation. Unlike para-hydroxyphenacyl groups that undergo a Photo-Favorskii rearrangement, 3-nitrophenacyl esters typically cleave via a radical-mediated reduction or solvolysis mechanism dependent on the solvent environment.

Mechanism of Action

The photocleavage of 3-nitrophenacyl esters differs from the classic Norrish Type II mechanism seen in ortho-nitrobenzyl groups.

-

Excitation: Absorption of UV light (typically 300–360 nm) excites the ground state (

) to the singlet excited state ( -

Intersystem Crossing (ISC): The heavy electron-withdrawing nitro group facilitates rapid ISC to the triplet state (

). -

H-Abstraction/Cleavage: The

triplet carbonyl abstracts a hydrogen atom from the solvent (or an external donor), forming a ketyl radical. This radical intermediate undergoes fragmentation (beta-scission) to release the free acid and the 3-nitrophenacyl byproduct (often 3-nitroacetophenone or 2-hydroxy-1-(3-nitrophenyl)ethanone depending on hydrolytic conditions).

Note: Because the mechanism relies on external hydrogen abstraction, the quantum yield is highly solvent-dependent. Hydrogen-donating solvents (e.g., alcohols, THF) or aqueous buffers are required for efficient release.

Figure 1: Photochemical pathway of 3-Nitrophenacyl cleavage. The reaction is driven by triplet state dynamics and solvent interaction.

Part 2: Experimental Protocols

Synthesis of 3-Nitrophenacyl Esters (Protection)

This protocol describes the protection of a carboxylic acid substrate using 3-nitrophenacyl bromide .

Reagents Required:

-

Target Carboxylic Acid (

) -

3-Nitrophenacyl Bromide (CAS: 2227-64-7)[1]

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: Anhydrous Acetone or DMF

-

Catalyst (Optional): Sodium Iodide (NaI) (Finkelstein condition to accelerate reaction)

Step-by-Step Procedure:

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous acetone (or DMF for solubility).

-

Activation: Add

(1.5 equiv) or -

Coupling: Add 3-nitrophenacyl bromide (1.1 equiv) dropwise or as a solid.

-

Tip: If the reaction is slow, add 0.1 equiv of NaI.

-

-

Reaction: Stir the mixture at RT (or reflux for acetone, 50°C for DMF) for 2–6 hours. Monitor via TLC (silica gel, Hexane:EtOAc).[2] The starting bromide is less polar than the acid but the ester product will be distinct.

-

Workup:

-

Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography. 3-NP esters are typically stable, crystalline solids.

Photolysis Protocol (Deprotection)

This protocol outlines the controlled release of the substrate using UV irradiation.

Equipment:

-

Light Source: Mercury arc lamp (with 300 nm cutoff filter) or 365 nm LED array.

-

Vessel: Quartz cuvette (analytical) or Pyrex vial (preparative, Pyrex filters <290 nm).

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the 3-NP ester in a hydrogen-donating solvent .

-

Recommended: Methanol/Water (1:1), Ethanol, or Dioxane/Water.

-

Concentration: 1–10 mM for preparative scale; 50–100 µM for analytical monitoring.

-

-

Degassing (Critical): Oxygen quenches the triplet state. Purge the solution with Argon or Nitrogen for 15 minutes prior to irradiation.

-

Irradiation:

-

Place the vessel 5–10 cm from the light source.

-

Irradiate for 10–60 minutes.

-

Monitoring: Track the disappearance of the ester carbonyl stretch (IR) or the shift in HPLC retention time.

-

-

Isolation:

-

Evaporate the solvent.[3]

-

The residue contains the free acid and the 3-nitroacetophenone byproduct.

-

Separate via extraction (Acid is soluble in dilute base; byproduct is neutral) or chromatography.

-

Data Summary: Solvent Effects on Cleavage

| Solvent System | H-Donor Ability | Cleavage Efficiency | Notes |

| Benzene/Acetonitrile | Poor | Low | Mechanism stalled; radical recombination occurs. |

| Methanol/Ethanol | Excellent | High | Primary alcohols are excellent H-donors for phenacyl radicals. |

| Water/Buffer | Good | Moderate-High | Water participates in solvolysis; pH may affect rate. |

| THF | Good | Moderate | Good solubility, decent H-donor. |

Part 3: Applications & Troubleshooting

Applications

-

Caged Bioactive Molecules: Release of neurotransmitters (e.g., Glutamate, GABA) or signaling lipids where the meta-nitro group provides a redshifted absorption compared to unsubstituted phenacyls.

-

Surface Patterning: The radical mechanism allows for spatially controlled surface modification when the 3-NP group is anchored to a polymer.

-

Orthogonal Protection: 3-NP is stable to acid (TFA) and mild base, making it orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups until "activated" by light.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low Cleavage Yield | Oxygen quenching | Degas solvents thoroughly (freeze-pump-thaw or Ar sparge). |

| Slow Reaction | Poor H-donor solvent | Switch to MeOH, EtOH, or add Isopropanol as a radical scavenger. |

| Side Products | Radical dimerization | Lower the concentration (<10 mM) to prevent intermolecular radical reactions. |

| Yellowing | Nitro group reduction | This is normal; 3-nitro compounds often darken upon irradiation. Ensure product isolation removes these colored byproducts. |

Workflow Diagram

Figure 2: Operational workflow for using 3-Nitrophenacyl as a protecting group.[4][5][6][7]

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for phenacyl ester synthesis and stability). Link

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy". Chemical Reviews, 113(1), 119–191. (Comprehensive review of PPG mechanisms including phenacyl derivatives).

-

Wamser, C. C., & Wagner, P. J. (1973). "Photochemistry of nitroacetophenones". Journal of the American Chemical Society. (Foundational work on the triplet state dynamics of 3-nitroacetophenones).

-

Bochet, C. G. (2002). "Photolabile protecting groups and linkers". Journal of the Chemical Society, Perkin Transactions 1, 125–142. (Overview of photolysis conditions for various aromatic ketones).

-

Sheehan, J. C., & Umezaw, K. (1973). "Phenacyl Photosensitive Blocking Groups".[8] Journal of Organic Chemistry. (Early application of phenacyl esters as PPGs).

Sources

- 1. 3-Nitrophenacylbromide | 2227-64-7 [chemicalbook.com]

- 2. WO2004103994A1 - Furazanobenzimidazoles - Google Patents [patents.google.com]

- 3. WO2012152438A1 - Process for the preparation of nitrate acid ester of organic compounds - Google Patents [patents.google.com]

- 4. GENERIC – All About Drugs [allfordrugs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]

Application Note: Quantitative Analysis of 2-hydroxy-1-(3-nitrophenyl)ethanone

Abstract

This technical guide provides detailed analytical methodologies for the quantitative determination of 2-hydroxy-1-(3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, ensuring robust and reliable quantification. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). Additionally, a foundational protocol for UV-Vis Spectrophotometry is presented for rapid screening purposes. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are integrated throughout the text to ensure scientific integrity and practical applicability.

Introduction